Unii-6C8P8BU7WV

Overview

Description

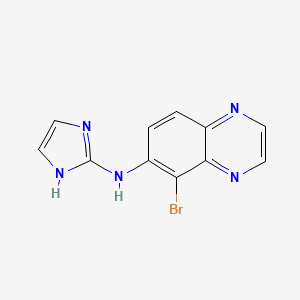

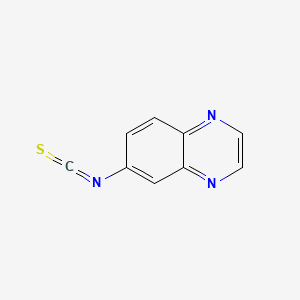

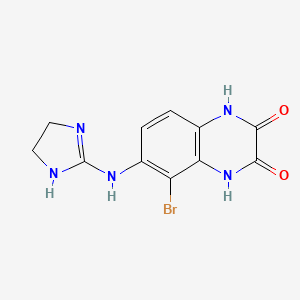

Intermediate in the preparation of Imidafenacin impurities

Scientific Research Applications

Nanoparticle Research

Nanoparticle research is a burgeoning field with profound implications across various scientific domains. The unique, size-related properties of nanoparticles open up numerous possibilities for innovation. Scientists are challenged to develop controlled synthesis methods, sensitive characterization tools, and comprehensive models to explain the experimental observations of nanoparticles' often unexpected behavior. Nanoparticle research encompasses a vast array of topics, including synthesis, formation mechanisms, assembly, and a wide range of applications, from basic to commercial uses (Heiligtag & Niederberger, 2013).

Computational Fluid Dynamics in Ventilation Research

The application of computational fluid dynamics (CFD) in ventilation and indoor air science research has seen exponential growth. Enhanced computer hardware capabilities have integrated CFD into the scientific research and engineering development of complex air distribution and ventilation systems. This integration is pivotal for addressing specific challenges in building ventilation, such as turbulence modeling, numerical approximation, and boundary conditions. The synergy of CFD with experimental and theoretical methods is enriching research avenues, with implications for larger-scale ventilation problems in urban planning and infrastructure development (Li & Nielsen, 2011).

Climate Change and IPCC

Research on climate change, specifically the role of the Intergovernmental Panel on Climate Change (IPCC), highlights the significant influence of the IPCC on the construction, mobilization, and consumption of climate change knowledge. The body of research on the IPCC, mostly from science and technology scholars and a few social scientists, underscores the panel's pivotal role in shaping public discourse and policy development concerning climate change. This review emphasizes the need for a deeper understanding of the IPCC's role in contemporary knowledge assessment processes related to climate change (Hulme & Mahony, 2010).

Environmental Concentrations of Engineered Nanomaterials

The widespread use of engineered nanomaterials (ENMs) necessitates understanding their environmental concentrations. Reviews of literature concerning the environmental presence of various ENMs—such as TiO2, ZnO, Ag, fullerenes, CNT, and CeO2—in different environmental media (e.g., surface waters, wastewater effluents, biosolids, sediments, soils, and air) provide a foundational understanding of their environmental impact. These reviews also emphasize the importance of developing trace analytical methods specific to ENMs to facilitate accurate environmental monitoring and assessment (Gottschalk, Sun, & Nowack, 2013).

Mechanism of Action

Target of Action

Imidafenacin, the parent compound of the metabolite M10, primarily targets and antagonizes muscarinic M1 and M3 receptors . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .

Mode of Action

Imidafenacin binds to muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors prevents contraction of the bladder’s detrusor muscle, reduces the relaxation mediated by β adrenergic receptors, and decreases acetylcholine release . This results in a reduction in the frequency of urination .

Biochemical Pathways

The primary biochemical pathway affected by imidafenacin involves the muscarinic receptors in the bladder. M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . M2 receptors inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors . By antagonizing these receptors, imidafenacin reduces the frequency of urination .

Pharmacokinetics

Imidafenacin is rapidly absorbed, with maximum plasma concentrations observed at 1.5 hours after administration . The apparent terminal elimination half-life of the total radioactivity is 72 hours . Approximately 65.6% and 29.4% of the administered radioactivity were recovered in the urine and feces, respectively, within 192 hours after administration . The main component of radioactivity was unchanged imidafenacin in the 2-hour plasma .

Result of Action

The primary molecular and cellular effect of imidafenacin’s action is the reduction in the frequency of urination in patients with overactive bladder . This is achieved by preventing the contraction of the bladder’s detrusor muscle and reducing acetylcholine release .

Action Environment

The action of imidafenacin can be influenced by various environmental factors. For instance, food intake has been found to decrease the oral clearance of imidafenacin . Additionally, coadministration with itraconazole, a potent inhibitor of cytochrome P450 3A4, was found to decrease the oral clearance of imidafenacin .

Biochemical Analysis

Biochemical Properties

Imidafenacin Metabolite M10 plays a role in the biochemical reactions associated with the metabolism of ImidafenacinIt is known that Imidafenacin, the parent compound, binds to and antagonizes muscarinic M1 and M3 receptors with high affinity .

Cellular Effects

It is likely that it influences cell function through its interactions with muscarinic receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through its interactions with muscarinic receptors, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on Imidafenacin have shown that it is rapidly and well absorbed after oral administration, with the highest radioactivity in the plasma observed at 1.5 hours after administration .

Dosage Effects in Animal Models

Studies on Imidafenacin have shown that it is well tolerated in animal models .

Metabolic Pathways

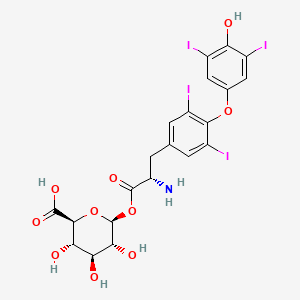

Imidafenacin Metabolite M10 is involved in the metabolic pathways of ImidafenacinIt is known that Imidafenacin is metabolized into several metabolites, including the N-glucuronide conjugate (M-9), the oxidized form of the 2-methylimidazole moiety (M-2), and the ring-cleavage form (M-4) .

Transport and Distribution

It is likely that it is transported and distributed in a similar manner to Imidafenacin .

Subcellular Localization

It is likely that it is localized in a similar manner to Imidafenacin .

Properties

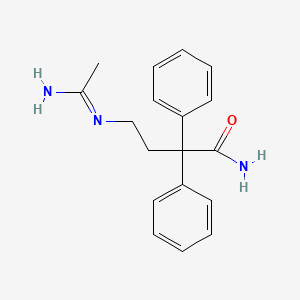

IUPAC Name |

4-(1-aminoethylideneamino)-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-14(19)21-13-12-18(17(20)22,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H2,19,21)(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODRUYLKCLDEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503598-33-2 | |

| Record name | 4-((Acetimidoyl)amino)-2,2-diphenylbutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C8P8BU7WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

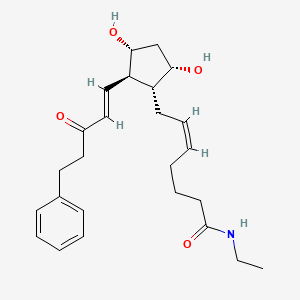

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)

![(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/no-structure.png)

![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)